Cas no 1337222-67-9 (2-(1-Aminopropyl)-6-chloro-4-methylphenol)
2-(1-Aminopropyl)-6-chloro-4-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-AMINOPROPYL)-6-CHLORO-4-METHYLPHENOL
- 1337222-67-9
- EN300-1277435
- Phenol, 2-(1-aminopropyl)-6-chloro-4-methyl-
- 2-(1-Aminopropyl)-6-chloro-4-methylphenol
-
- Inchi: 1S/C10H14ClNO/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,9,13H,3,12H2,1-2H3
- InChI Key: KVMNROIWTWOJLF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C=C(C=1O)C(CC)N
Computed Properties
- Exact Mass: 199.0763918g/mol
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.175±0.06 g/cm3(Predicted)
- Boiling Point: 289.2±35.0 °C(Predicted)
- pka: 8.08±0.50(Predicted)
2-(1-Aminopropyl)-6-chloro-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277435-0.05g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 0.05g |
$851.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-0.1g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 0.1g |
$892.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-0.25g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 0.25g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-0.5g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 0.5g |
$974.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-1.0g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 1g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-2.5g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 2.5g |
$1988.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-5.0g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 5g |
$2940.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-10.0g |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 10g |
$4360.0 | 2023-06-08 | ||
| Enamine | EN300-1277435-50mg |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 50mg |
$851.0 | 2023-10-01 | ||
| Enamine | EN300-1277435-100mg |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
1337222-67-9 | 100mg |
$892.0 | 2023-10-01 |
2-(1-Aminopropyl)-6-chloro-4-methylphenol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(1-Aminopropyl)-6-chloro-4-methylphenol
Introduction to 2-(1-Aminopropyl)-6-chloro-4-methylphenol (CAS No. 1337222-67-9)
2-(1-Aminopropyl)-6-chloro-4-methylphenol, identified by the CAS number 1337222-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the phenolic amine class, characterized by its unique structural features that include a chloro-substituted aromatic ring and an aminopropyl side chain. The combination of these structural elements imparts distinct chemical properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 2-(1-Aminopropyl)-6-chloro-4-methylphenol consists of a benzene ring substituted with a chlorine atom at the 6-position and a methyl group at the 4-position. The presence of these substituents influences the electronic distribution and reactivity of the molecule, which is critical for its biological activity. Additionally, the amine functionality at the 1-position provides a nucleophilic center that can engage in various chemical transformations, such as condensation reactions or coordination with metal ions.
In recent years, there has been growing interest in phenolic amine derivatives due to their potential pharmacological properties. Specifically, compounds with similar structural motifs have been investigated for their antimicrobial, anti-inflammatory, and antioxidant activities. The chloro and methyl substituents in 2-(1-Aminopropyl)-6-chloro-4-methylphenol are known to enhance lipophilicity and metabolic stability, which are crucial factors for drug-like properties. Furthermore, the primary amine group offers opportunities for further derivatization, enabling the synthesis of more complex analogs with tailored biological profiles.
One of the most compelling aspects of 2-(1-Aminopropyl)-6-chloro-4-methylphenol is its potential as a lead compound for developing novel therapeutic agents. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes. For instance, its structural similarity to known bioactive molecules has prompted researchers to explore its interactions with targets such as kinases and transcription factors. These interactions could be harnessed to develop treatments for conditions ranging from neurodegenerative disorders to autoimmune diseases.
The synthesis of 2-(1-Aminopropyl)-6-chloro-4-methylphenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) for introducing the chloro substituent, followed by alkylation to attach the aminopropyl chain. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving scalability. These advancements are particularly important in pharmaceutical research, where cost-effective and environmentally friendly synthesis methods are highly valued.
From a medicinal chemistry perspective, 2-(1-Aminopropyl)-6-chloro-4-methylphenol represents an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying its substituents or side chains, researchers can elucidate key structural features responsible for biological activity. This approach has been instrumental in optimizing drug candidates for better efficacy and reduced toxicity. The flexibility offered by the amine group allows for diverse functionalization strategies, making it a versatile building block in drug design.
Recent publications have highlighted the potential of phenolic amine derivatives in modulating inflammatory pathways. Studies indicate that compounds with similar chemical scaffolds may interfere with signaling cascades involved in acute and chronic inflammation. The chloro substituent is thought to enhance binding affinity to target proteins, while the amine group facilitates hydrogen bonding interactions. These features make 2-(1-Aminopropyl)-6-chloro-4-methylphenol a promising candidate for further investigation in inflammatory diseases such as rheumatoid arthritis or Crohn's disease.
The pharmacokinetic properties of 2-(1-Aminopropyl)-6-chloro-4-methylphenol are also of great interest. Initial pharmacokinetic studies suggest that this compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Additionally, preliminary data indicate reasonable bioavailability and metabolic stability, suggesting potential for clinical translation. Further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile and to identify any potential drug-drug interactions.
In conclusion,2-(1-Aminopropyl)-6-chloro-4-methylphenol (CAS No. 1337222-67-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research efforts aim to uncover its full biological spectrum and optimize its pharmacological properties through rational drug design approaches.
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